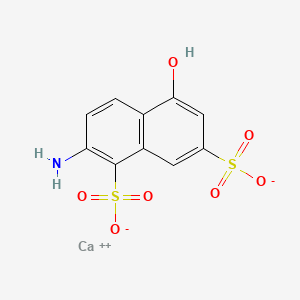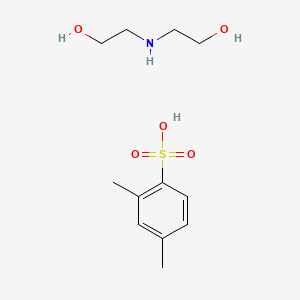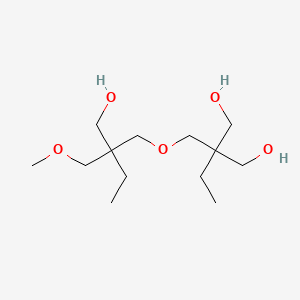![molecular formula C14H24N2O3 B12675214 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene CAS No. 93803-68-0](/img/structure/B12675214.png)
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene is an organic compound with the molecular formula C14H24N2O3 It is a derivative of toluene, featuring an amino group and a complex ether chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene typically involves multiple steps. One common method starts with triethylene glycol monomethyl ether as the raw material. This compound is first converted to 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate. The sulfonate ester is then reacted with sodium azide to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The primary products are amines or alcohols.
Substitution: The products depend on the substituent introduced, such as alkylated amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ether chain allows for increased solubility and bioavailability, enhancing its effectiveness in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine
- 3,6,9-Trioxadecylamine
- 8-Amino-3,6-dioxaoctanol
Uniqueness
2-Amino-4-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]aminotoluene stands out due to its unique ether chain, which imparts distinct solubility and reactivity properties. This makes it particularly valuable in applications requiring high solubility and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
93803-68-0 |
|---|---|
Molekularformel |
C14H24N2O3 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H24N2O3/c1-12-3-4-13(11-14(12)15)16-5-6-18-9-10-19-8-7-17-2/h3-4,11,16H,5-10,15H2,1-2H3 |
InChI-Schlüssel |
ZRJJPVNDQXJTLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCCOCCOCCOC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)


![Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate](/img/structure/B12675171.png)







